molecular formula C17H27FN4O2 B2639614 Tert-butyl 3-({[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl](methyl)amino}methyl)azetidine-1-carboxylate CAS No. 2415513-24-3

Tert-butyl 3-({[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl](methyl)amino}methyl)azetidine-1-carboxylate

Cat. No.: B2639614
CAS No.: 2415513-24-3
M. Wt: 338.427
InChI Key: KCGFVAUPLNDNCD-UHFFFAOYSA-N
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Description

Tert-butyl 3-({5-fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}methyl)azetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-({5-fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}methyl)azetidine-1-carboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the pyrimidine core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic conditions.

    Introduction of the fluoro and propan-2-yl groups: These groups can be introduced via electrophilic substitution reactions.

    Formation of the azetidine ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor.

    Attachment of the tert-butyl group: The tert-butyl group is typically introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-({5-fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and azetidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Tert-butyl 3-({5-fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}methyl)azetidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and pathways.

Mechanism of Action

The mechanism of action of tert-butyl 3-({5-fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate

Uniqueness

Tert-butyl 3-({5-fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}methyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 3-[[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27FN4O2/c1-11(2)14-13(18)15(20-10-19-14)21(6)7-12-8-22(9-12)16(23)24-17(3,4)5/h10-12H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGFVAUPLNDNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NC=N1)N(C)CC2CN(C2)C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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